2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Suzuki-Miyaura coupling regioselectivity heterocyclic boronic esters

Researchers seeking regiospecific C3-arylation for kinase inhibitor libraries often face protodeboronation and solubility issues with free boronic acids or incorrect regioisomers. This pre-formed pinacol ester solves these problems: • C3-Bpin vector ensures correct aryl projection into hydrophobic pockets. • Room-temperature stable, lot-specific COA & ¹H-NMR guarantee batch consistency. • Eliminates the Miyaura borylation step, compressing library synthesis timelines.

Molecular Formula C12H17BN2O4
Molecular Weight 264.09 g/mol
CAS No. 1008138-66-6
Cat. No. B1532901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
CAS1008138-66-6
Molecular FormulaC12H17BN2O4
Molecular Weight264.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2C)[N+](=O)[O-]
InChIInChI=1S/C12H17BN2O4/c1-8-10(6-9(7-14-8)15(16)17)13-18-11(2,3)12(4,5)19-13/h6-7H,1-5H3
InChIKeyIYYWRANRHLVQPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1008138-66-6) – Core Procurement Identifiers and Molecular Profile


2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1008138-66-6; PubChem CID 69164239) is a heteroaryl pinacol boronic ester with the molecular formula C₁₂H₁₇BN₂O₄ and a molecular weight of 264.09 g·mol⁻¹ [1]. The compound belongs to the class of pyridine-derived boronic esters widely employed as Suzuki-Miyaura coupling partners for constructing biaryl and heterobiaryl architectures [2]. Its structure incorporates a 2-methyl substituent and a 5-nitro electron-withdrawing group on the pyridine ring, alongside a pinacol-protected boron functionality at the 3-position. Standard commercial purity is ≥97% (HPLC), and the compound is supplied as a solid stable at ambient temperature, with an MDL number MFCD13195046 and an available ¹H‑NMR reference spectrum for identity verification .

Coupling Role
3‑boronate ester for regiospecific Suzuki-Miyaura biaryl synthesis
Boronate Form
Pinacol ester provides reported stability and organic-phase solubility
Process Efficiency
Pre‑formed boronate eliminates in‑situ Miyaura borylation step

Why Indiscriminate Replacement of 2-Methyl-5-nitro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with In‑Class Boronic Esters or the Free Boronic Acid Introduces Uncontrolled Risk


Although numerous pyridine boronic esters share the C₁₂H₁₇BN₂O₄ formula and a pinacol-protected boron center, their utility in cross-coupling is dictated by the precise regioisomeric position of the boronate group and the electronic character of ring substituents [1]. The 3‑boronate, 2‑methyl, 5‑nitro substitution pattern of the target compound directs carbon-carbon bond formation to a specific vector, which cannot be replicated by the 2‑boronate, 4‑methyl, 3‑nitro regioisomer (CAS 1310384-89-4) or by the 4‑boronate analog (CAS 1310384-91-8). Substituting the pinacol ester with the free boronic acid, (2‑methyl‑5‑nitropyridin‑3‑yl)boronic acid (MW 181.94, ChemSpider ID 128938285), introduces risks of protodeboronation and lower organic-phase solubility [2], while replacement with the precursor 3‑bromo‑2‑methyl‑5‑nitropyridine (CAS 186593-42-0) necessitates an additional and sometimes capricious Miyaura borylation step whose yield can vary with substrate electronics and scale [3]. The evidence below quantifies the dimensions along which these alternatives diverge from the target compound and create procurement-risk differentials.

Regioisomeric boronate esters (e.g., 2‑ or 4‑boronate) shift the coupling vector and produce constitutionally different biaryl products.
The free boronic acid may introduce protodeboronation and hydrolytic instability, requiring anhydrous handling and in‑situ protection.
The 3‑bromo precursor demands an additional Miyaura borylation step whose yield can vary with substrate electronics and scale.

Quantitative Differentiation of 2‑Methyl‑5‑nitro‑3‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine Against Its Nearest Analogs


Regioisomeric Control: Comparison of the 3‑Boronate Target with the 2‑Boronate Regioisomer (CAS 1310384‑89‑4)

Replacing the target 3‑boronate ester with the 2‑boronate regioisomer (4‑methyl‑3‑nitro‑2‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine, CAS 1310384‑89‑4) relocates the boron atom from the 3‑position to the 2‑position of the pyridine ring . This positional shift alters the connectivity of the biaryl product obtained from Suzuki coupling by one carbon atom along the heterocycle, which is consequential for structure‑activity relationships in medicinal chemistry programs [1]. Both compounds share the identical molecular formula (C₁₂H₁₇BN₂O₄; MW 264.09) and cannot be distinguished by mass‑based analytics alone .

Regioisomeric control
Head-to-head
3‑boronate vs 2‑boronate (CAS 1310384‑89‑4): positional shift of one ring carbon atom
Regioisomer procurement alters biaryl connectivity and may invalidate structure-activity relationships.
Both share identical molecular formula and mass; analytics alone cannot differentiate.
Suzuki-Miyaura coupling regioselectivity heterocyclic boronic esters

Stability Advantage of the Pinacol Ester Over the Free Boronic Acid

The pinacol ester of 2‑methyl‑5‑nitropyridine‑3‑boronic acid (the target compound, MW 264.09) exhibits enhanced resistance to protodeboronation compared with the free boronic acid ((2‑methyl‑5‑nitropyridin‑3‑yl)boronic acid, MW 181.94, ChemSpider ID 128938285) [1]. While quantitative protodeboronation half‑life data for this specific heterocyclic pair are not reported in the public literature, the general class behavior of electron‑deficient pyridine boronic acids shows that the pinacol ester form reduces protodeboronation rates by at least one order of magnitude under aqueous basic Suzuki conditions [2]. Furthermore, the product information for the target compound indicates stability under recommended storage conditions (room temperature), whereas the free boronic acid counterpart requires anhydrous handling to avoid boroxine formation and hydrolysis .

Pinacol ester stability
Class-level
Reported ≥10‑fold reduction in protodeboronation rate vs free boronic acid for electron‑deficient heteroaryl systems
May support higher effective coupling yield and batch consistency; confirm under specific conditions.
Class‑level inference; product lot stability is stated at ambient temperature by suppliers.
protodeboronation oxidative stability boronic acid protection

Synthetic Path‑Length Economy: Pinacol Boronic Ester vs. Aryl Bromide Intermediate

The target compound circumvents the need for an in‑situ Miyaura borylation of 3‑bromo‑2‑methyl‑5‑nitropyridine (CAS 186593‑42‑0; MW 217.02; mp 46–49 °C; commercial purity 98%) . In a tandem Miyaura borylation–Suzuki coupling sequence, the bromo intermediate requires bis(pinacolato)diboron, a palladium catalyst, and a base, followed by aqueous work‑up of the intermediate boronate before the Suzuki step [1]. By supplying the pre‑formed boronate, the target compound collapses this sequence into a single coupling operation, reducing the overall step count by one transformation [2].

Synthetic path length
Head-to-head
1 operation (direct Suzuki) vs 2 operations (borylation + coupling) for the 3‑bromo precursor
Pre‑formed ester eliminates borylation yield variability (typical 60–90%) and Pd/diboron consumption.
May reduce synthetic step count and improve reproducibility in library synthesis.
Miyaura borylation step economy Suzuki coupling precursor

Lipophilicity and Polar Surface Area Differentiation Supporting ADME Property Design

The target compound has a computed LogP of 2.12 and a topological polar surface area (tPSA) of 77.2 Ų [1]. In comparison, the free boronic acid counterpart (MW 181.94) is predicted to have a lower LogP by approximately 1.0–1.5 log units due to the presence of two hydrogen bond donor groups and greater aqueous solubility of the boronic acid functionality . The moderate lipophilicity and tPSA below 90 Ų of the target compound place it in a favorable property space for central nervous system (CNS) drug discovery programs, where CNS MPO scores reward tPSA < 90 Ų and cLogP between 2 and 4 [2].

Physicochemical profile
Class-level
cLogP 2.12, tPSA 77.2 Ų (pinacol ester) vs estimated cLogP ~0.6–1.1, tPSA ~98 Ų (free acid)
Pinacol ester profile aligns with CNS drug-like space; free acid may misrepresent fragment permeability.
Computed values; validation in experimental permeability assays advised.
LogP polar surface area drug-likeness lead optimization

Characterization Rigor: Traceable ¹H‑NMR and Purity Specifications for Batch Acceptance

The target compound is available with a certified purity of ≥97% (HPLC), and dedicated ¹H‑NMR spectra are accessible for lot‑specific verification from major suppliers . In contrast, the free boronic acid (2‑methyl‑5‑nitropyridin‑3‑yl)boronic acid lacks a stable commercial identity, being listed primarily as a computational entry (ChemSpider ID 128938285) with no reported vendor‑grade purity specification or analytical spectrum . The traceable analytical package for the pinacol ester enables direct lot‑to‑lot comparison, a requirement for GLP‑compliant synthesis and patent‑protected process validation .

Analytical identity
Source review
≥97% (HPLC) purity, dedicated ¹H‑NMR spectra, and COA available from multiple suppliers
Traceable batch‑level characterization supports regulatory documentation and reduces in‑house requalification.
Free boronic acid lacks comparable commercial analytical identity.
quality control batch acceptance ¹H‑NMR purity specification

High‑Differentiation Application Scenarios for 2‑Methyl‑5‑nitro‑3‑(tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)pyridine


Regiospecific Synthesis of 3‑Aryl‑2‑Methyl‑5‑Nitropyridine Libraries for Kinase Inhibitor Lead Optimization

In kinase inhibitor programs where the vector of aryl substitution at the pyridine 3‑position influences hinge‑binding interactions, the 3‑boronate target enables construction of screening libraries with regiospecific C3‑arylation. The alternative 2‑boronate regioisomer (CAS 1310384‑89‑4) would deliver C2‑arylated products that fail to project the aryl group into the intended hydrophobic pocket [1]. Using the pre‑formed pinacol ester from catalog stock eliminates the Miyaura borylation step, compressing the library synthesis timeline by one full synthetic operation per analog [2].

Fragment‑Based Drug Discovery (FBDD) Where Boronate‑Derived LogP and tPSA Predict Permeability

In FBDD campaigns, the pinacol ester serves as a stable, characterizable surrogate for the derived aryl fragment. The measured cLogP of 2.12 and tPSA of 77.2 Ų fall within the favorable CNS drug‑like space (CNS MPO ≥ 4), whereas the free boronic acid counterpart would misrepresent fragment permeability due to its higher polarity and hydrogen‑bond donor count [1]. Procurement of the pinacol ester thus yields more reliable permeability data for early‑stage prioritization [2].

Late‑Stage Functionalization in Process Chemistry Requiring Robust, Pre‑Validated Building Blocks

For kilogram‑scale process development, the pinacol ester’s demonstrated room‑temperature stability and the availability of lot‑specific certificates of analysis (COA) and ¹H‑NMR spectra ensure batch‑to‑batch consistency [1]. This contrasts with the free boronic acid, which lacks commercial-grade analytical characterization and would demand in‑house re‑purification and NMR verification before use in cGMP intermediate synthesis [2].

Iterative Suzuki–Miyaura Coupling Sequences for Poly(heteroaryl) Architectures

When synthesizing oligo‑heteroaryl compounds through iterative cross‑coupling, the target 3‑boronate serves as a masked coupling handle that can be chemoselectively engaged under mild Suzuki conditions without competing protodeboronation [1]. The orthogonal reactivity of the pinacol ester vis‑à‑vis the nitro group allows downstream reduction (to aniline) or nucleophilic aromatic substitution without affecting the boron functionality, enabling convergent synthesis strategies inaccessible with the bromo precursor alone [2].

Application
Selection Property
Validation Focus
Regiospecific 3‑aryl‑2‑methyl‑5‑nitropyridine library synthesis
3‑boronate regiochemistry and pre‑formed pinacol ester
Confirm coupling site integrity and library member identity by LC‑MS/NMR
Fragment‑based lead discovery using boronate‑derived property surrogates
cLogP/tPSA of pinacol ester as permeability indicator
Validate fragment permeability in parallel artificial membrane permeability assay (PAMPA)
Process‑scale building block with batch‑to‑batch consistency
Room‑temperature stability and lot‑specific COA/NMR package
Verify purity, water content, and residual palladium before scale‑up coupling
Iterative Suzuki–Miyaura sequences for poly(heteroaryl) architectures
Masked coupling handle with orthogonal nitro group reactivity
Demonstrate chemoselective coupling and subsequent nitro reduction without boron loss
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